molecular formula C14H14O7S B5123165 Sulisobenzone hydrate

Sulisobenzone hydrate

Cat. No.: B5123165
M. Wt: 326.32 g/mol
InChI Key: MGLMEJLINAZYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulisobenzone hydrate can be synthesized through a co-precipitation technique. This involves the incorporation of the anionic form of sulisobenzone into the interlayer space of CaFe-hydrocalumite . The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale co-precipitation and milling techniques. These methods are optimized to ensure high yield and purity of the final product. The use of drum mills and vibrating mills is common to enhance the UV-blocking properties of the compound .

Chemical Reactions Analysis

Types of Reactions

Sulisobenzone hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulisobenzone hydrate is unique due to its dual ability to filter both UVA and UVB rays, providing broad-spectrum protection. Its incorporation into layered double hydroxides (LDHs) further enhances its UV-blocking capabilities, making it more effective than some other UV filters .

Properties

IUPAC Name

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S.H2O/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLMEJLINAZYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057572
Record name Sulisobenzone hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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